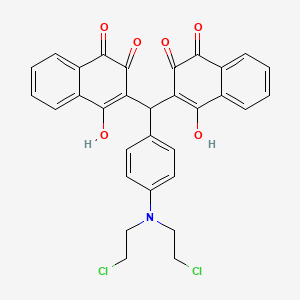
(3R,4S)-1-benzyl-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-1-benzyl-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by its unique structural features, including a benzyl group, a dimethylamine group, and a piperazine ring substituted with a methylsulfonyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
合成路线和反应条件
(3R,4S)-1-苄基-N,N-二甲基-4-(4-(4-(甲基磺酰基)哌嗪-1-基)苯基)吡咯烷-3-胺的合成通常涉及多个步骤,包括形成吡咯烷环、引入苄基和二甲胺基,以及将哌嗪环与甲基磺酰基取代基连接起来。常见的合成路线可能包括:
吡咯烷环的形成: 这可以通过使用适当的前体进行环化反应来实现。
苄基的引入: 此步骤可能涉及使用苄基卤化物的苄基化反应。
哌嗪环的连接: 这可以通过亲核取代反应来完成。
甲基磺酰基的引入: 此步骤可能涉及使用甲基磺酰氯的磺酰化反应。
工业生产方法
这些化合物的工业生产通常涉及优化合成路线以提高产量和纯度。这可能包括使用催化剂、优化的反应条件以及色谱等纯化技术。
化学反应分析
反应类型
(3R,4S)-1-苄基-N,N-二甲基-4-(4-(4-(甲基磺酰基)哌嗪-1-基)苯基)吡咯烷-3-胺可以进行各种化学反应,包括:
氧化: 这可能导致氧化衍生物的形成。
还原: 这可能导致官能团(例如甲基磺酰基)的还原。
取代: 这可能涉及亲核或亲电取代反应。
常用试剂和条件
这些反应中常用的试剂可能包括氧化剂(例如过氧化氢)、还原剂(例如氢化铝锂)以及用于取代反应的亲核试剂或亲电试剂。
主要产物
这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生亚砜或砜,而还原可能产生胺或醇。
科学研究应用
化学: 作为合成更复杂分子的构建块。
生物学: 作为研究生物过程的探针。
医学: 由于其结构特征,它可能是一种潜在的治疗剂。
工业: 作为生产药物或其他精细化学品的中间体。
作用机制
(3R,4S)-1-苄基-N,N-二甲基-4-(4-(4-(甲基磺酰基)哌嗪-1-基)苯基)吡咯烷-3-胺的作用机制将取决于其特定的生物靶点。通常,这些化合物可能与酶、受体或其他蛋白质相互作用,导致生物途径的调节。所涉及的分子靶点和途径需要通过实验研究来确定。
相似化合物的比较
类似化合物
类似的化合物可能包括其他具有苄基、二甲胺基和哌嗪基的吡咯烷衍生物。例如:
(3R,4S)-1-苄基-N,N-二甲基-4-(4-(4-(甲基磺酰基)哌嗪-1-基)苯基)吡咯烷-3-胺: 哌嗪环上具有不同取代基的类似物。
其他吡咯烷衍生物: 具有类似的结构特征。
独特性
(3R,4S)-1-苄基-N,N-二甲基-4-(4-(4-(甲基磺酰基)哌嗪-1-基)苯基)吡咯烷-3-胺的独特性在于其官能团和立体化学的特定组合,这可能赋予其独特的生物活性 and chemical reactivity.
属性
分子式 |
C24H34N4O2S |
|---|---|
分子量 |
442.6 g/mol |
IUPAC 名称 |
(3R,4S)-1-benzyl-N,N-dimethyl-4-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C24H34N4O2S/c1-25(2)24-19-26(17-20-7-5-4-6-8-20)18-23(24)21-9-11-22(12-10-21)27-13-15-28(16-14-27)31(3,29)30/h4-12,23-24H,13-19H2,1-3H3/t23-,24+/m1/s1 |
InChI 键 |
VEABDKBNQNHHCB-RPWUZVMVSA-N |
手性 SMILES |
CN(C)[C@H]1CN(C[C@@H]1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)CC4=CC=CC=C4 |
规范 SMILES |
CN(C)C1CN(CC1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B11944408.png)
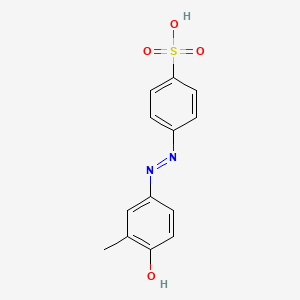
![2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile](/img/structure/B11944433.png)

![Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione](/img/structure/B11944466.png)
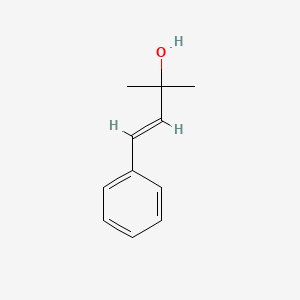
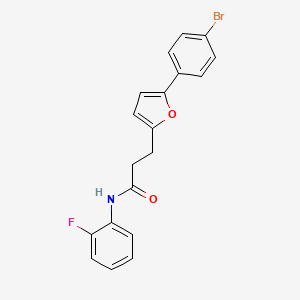
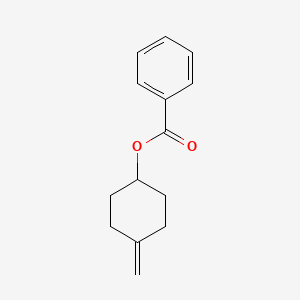
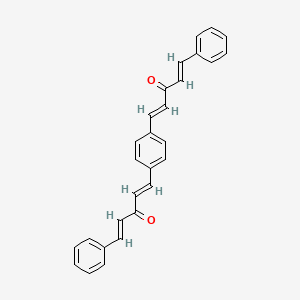



![2-[(1-Naphthylamino)methylene]malononitrile](/img/structure/B11944483.png)
